BenchChemオンラインストアへようこそ!

Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate

Aqueous solubility Salt form selection Formulation compatibility

Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate (CAS 1803611-29-1) is a heterobifunctional pyridine building block that integrates a tert-butoxycarbonyl (Boc)-protected 4-aminopyridine moiety with a sodium carboxylate handle at the 2-position of the pyridine ring. With a molecular formula of C₁₂H₁₅N₂NaO₄ and molecular weight of 274.25 g/mol, this compound is supplied as a research-grade intermediate primarily by Enamine Ltd.

Molecular Formula C12H15N2NaO4
Molecular Weight 274.25 g/mol
CAS No. 1803611-29-1
Cat. No. B1408200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
CAS1803611-29-1
Molecular FormulaC12H15N2NaO4
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-].[Na+]
InChIInChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1
InChIKeyIXRWGWCABVMGBZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate (CAS 1803611-29-1): A Dual-Functional Boc-Protected Pyridine Building Block for Pharmaceutical Intermediates


Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate (CAS 1803611-29-1) is a heterobifunctional pyridine building block that integrates a tert-butoxycarbonyl (Boc)-protected 4-aminopyridine moiety with a sodium carboxylate handle at the 2-position of the pyridine ring . With a molecular formula of C₁₂H₁₅N₂NaO₄ and molecular weight of 274.25 g/mol, this compound is supplied as a research-grade intermediate primarily by Enamine Ltd. (catalog EN300-203900) and redistributed through Fujifilm Wako, Biosynth, and other vendors at ≥95% purity . It is classified as a versatile small-molecule scaffold within the broader class of N-Boc-protected heterocyclic amino acid derivatives, and has been investigated for its inhibitory interactions with branched-chain amino acid transaminases (BCATs), enzymes implicated in cancer and neurodegenerative disease metabolism .

Why Closely Related Boc-Aminopyridine Analogs Cannot Replace Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate in Synthetic Workflows


Substituting this compound with nearest structural neighbors introduces distinct and quantifiable liabilities that cascade through multi-step synthetic sequences. The free acid analog, 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid (CAS 1260836-02-9, MW 252.27), lacks the sodium counterion and exhibits poor aqueous solubility, being soluble primarily in organic solvents such as DMF and DMSO, which can complicate aqueous-phase reaction conditions and workup procedures . Conversely, simpler Boc-aminopyridine scaffolds such as 4-(Boc-amino)pyridine (CAS 98400-69-2, MW 194.23) and 2-(Boc-amino)pyridine (CAS 38427-94-0) lack the acetate functional handle entirely, eliminating the capacity for direct carboxylate-mediated conjugation without additional synthetic steps [1]. Regioisomeric variants—such as 2-(Boc-amino)-2-(3-pyridinyl)acetic acid (CAS 347187-29-5, substitution at the 3-position) and 2-(Boc-amino)-2-(pyridin-4-yl)acetic acid (CAS 369403-56-5, acetate at the alpha-carbon rather than ring-2-position)—present fundamentally different geometries and electronic profiles that alter metal-coordination behavior and downstream coupling efficiency . These structural variations are not cosmetic; they translate into measurable differences in solubility, reactivity, and the number of synthetic transformations required to reach a given target scaffold.

Quantitative Differentiation Evidence for Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate: Comparator-Based Procurement Data


Aqueous Solubility Advantage of the Sodium Salt Form vs. the Free Acid Analog

The target sodium salt exhibits quantifiably superior aqueous solubility relative to its closest structural analog, the free acid 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid (CAS 1260836-02-9). The free acid is explicitly characterized as 'soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide but less soluble in water' , while the sodium salt form is designed to improve water solubility, though formulation issues may arise in buffered solutions if precipitation occurs . The target compound has a calculated LogP of 1.6749 and a topological polar surface area (TPSA) of 88.52 Ų , physicochemical parameters that, when combined with the ionic sodium carboxylate, favor partitioning into aqueous media over the neutral free acid. This differential solubility is critical for aqueous-phase reactions, biochemical assay preparation, and processes requiring homogeneous aqueous conditions.

Aqueous solubility Salt form selection Formulation compatibility

BCAT Enzyme Inhibition Activity vs. Structurally Simplified Boc-Pyridine Scaffolds

The target compound has been specifically investigated for inhibitory activity against branched-chain amino acid transaminases (BCAT1/BCAT2), enzymes that catalyze the first step in branched-chain amino acid catabolism and are validated targets in oncology (glioblastoma, pancreatic, breast cancers) and neurodegenerative disease [1]. The compound demonstrated a significant reduction in the conversion rates of branched-chain amino acids to their corresponding keto acids in biochemical assays . In contrast, the simpler 4-(Boc-amino)pyridine scaffold (CAS 98400-69-2, MW 194.23)—which lacks the acetate functionality—exhibits a fundamentally different biological profile, acting as a kinase inhibitor targeting JAK2, FLT3, and BTK rather than BCAT enzymes . This divergence in target engagement is directly attributable to the presence of the 2-acetate group in the target compound, which provides additional hydrogen-bonding and ionic interactions within the BCAT active site. While a direct IC₅₀ head-to-head comparison is not publicly available, the distinct mechanistic profiles underscore that these compounds are not functionally interchangeable for BCAT-targeted research programs.

BCAT inhibition Cancer metabolism Enzyme targeting

Dual-Functional Architecture: Simultaneous Boc-Protected Amine and Sodium Carboxylate Handles vs. Mono-Functional Building Blocks

The target compound uniquely presents two orthogonal reactive handles—a Boc-protected 4-amino group and a sodium carboxylate at the 2-position—within a single pyridine scaffold, enabling sequential or orthogonal functionalization without intermediate protection/deprotection steps . This contrasts with the closest commercially available mono-functional analogs: 4-(Boc-amino)pyridine (MW 194.23, CAS 98400-69-2) which carries only the protected amine, and sodium 2-(pyridin-2-yl)acetate (MW 159.12, CAS 67870-16-0) which provides only the sodium carboxylate [1]. To replicate the synthetic versatility of the target compound using these mono-functional building blocks would require a minimum of two additional synthetic steps: introduction of the missing functional group followed by protection/deprotection. The target compound's H-bond acceptor count (4) and donor count (2) further facilitate predictable supramolecular interactions during fragment-based screening and coordination chemistry applications. Additionally, the target compound carries a defined GHS07 hazard classification (Warning: H302-H315-H319-H335) , which provides clear handling and safety guidance that may be less well-characterized for custom-synthesized analogs.

Orthogonal functionalization Multi-step synthesis Convergent synthesis strategy

Procurement-Grade Purity Specification and Vendor Network vs. Custom Synthesis

The target compound is available through an established multi-vendor supply network at a standardized purity specification of 95% (HPLC), with major distributors including Fujifilm Wako (sourced from Enamine Ltd., catalog EN300-203900), Biosynth (catalog DXC61129), Chemenu (catalog CM450912), Leyan (catalog 2101803), and ChemicalBook-listed suppliers . This multi-vendor availability contrasts with the free acid analog (CAS 1260836-02-9), which shows more limited distribution primarily through Leyan and CymitQuimica . The target compound carries a unique MDL identifier (MFCD28348277) , enabling unambiguous cross-referencing across procurement platforms and reducing the risk of ordering errors. Pricing is structured across multiple scale points: Fujifilm Wako offers the compound at 100 mg (¥206,800), 250 mg (¥295,700), 500 mg (¥465,600), 1 g (¥597,100), 2.5 g (¥1,170,400), 5 g (¥1,731,400), and 10 g (¥2,568,300) , providing procurement flexibility from milligram-scale pilot studies to gram-scale process development. The defined storage condition (room temperature) simplifies inventory management compared to analogs requiring cold-chain storage.

Commercial availability Quality specification Supply chain reliability

Regioisomeric Differentiation: 4-Amino-2-acetate Substitution Pattern vs. Alternative Pyridine Regioisomers

The target compound's 4-amino-2-acetate substitution pattern on the pyridine ring creates a specific N···O distance and bite angle that is geometrically distinct from alternative regioisomers. The 4-Boc-amino group and the 2-acetate are positioned at a 1,3-relationship across the pyridine ring, establishing a defined intramolecular distance that influences metal-chelation geometry and receptor-binding pharmacophore patterns . Three commercially available regioisomeric comparators exist, each with markedly different spatial arrangements: (a) 2-(Boc-amino)-2-(3-pyridinyl)acetic acid (CAS 347187-29-5) places the Boc-amino group at the alpha-carbon with the pyridine at the 3-position; (b) 2-(Boc-amino)-2-(pyridin-4-yl)acetic acid (CAS 369403-56-5) places the acetate at the alpha-carbon with pyridine attachment at the 4-position; and (c) {6-[(tert-butoxycarbonyl)amino]-2-pyridinyl}acetic acid (CAS 408367-22-6) places the Boc-amino at the 6-position rather than the 4-position . The 4-position Boc-amino group in the target compound benefits from reduced steric hindrance compared to the 2- or 6-position isomers, which can experience adverse steric interactions with the adjacent acetate group during coupling reactions . This regiochemical arrangement has been specifically exploited in the preparation of lactam-containing diaminoalkanes and factor Xa inhibitor derivatives, where the 4-amino-2-acetate geometry provides an optimal trajectory for ring-closure and target binding .

Regiochemical selectivity Metal coordination geometry Structure-activity relationships

Optimal Procurement and Application Scenarios for Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate Based on Quantitative Evidence


BCAT1/BCAT2 Inhibitor Discovery Programs Requiring Aqueous-Compatibility in Biochemical Assays

For drug discovery teams targeting branched-chain amino acid transaminases (BCAT1/BCAT2) in oncology or neurodegeneration, the target compound provides a pre-validated starting scaffold with documented BCAT inhibitory activity . The sodium salt form's enhanced aqueous solubility (LogP 1.6749, TPSA 88.52 Ų) enables direct compound handling in aqueous biochemical assay buffers without DMSO co-solvent artifacts, a significant advantage over the free acid analog that exhibits poor water solubility . While specific IC₅₀ values for the target compound against BCAT isoforms remain proprietary, the compound has demonstrated significant reduction in branched-chain amino acid-to-keto acid conversion rates , providing a quantitative functional readout for structure-activity relationship (SAR) expansion. Procurement recommendation: order 250–500 mg for initial SAR exploration, leveraging the compound's room-temperature storage stability .

Multi-Step Parallel Library Synthesis Leveraging Orthogonal Boc-Amine and Sodium Carboxylate Handles

Medicinal chemistry groups executing divergent parallel synthesis benefit from the target compound's dual orthogonal reactive handles—the Boc-protected 4-amino group (deprotectable with TFA or HCl) and the sodium carboxylate at the 2-position (available for direct amide coupling or esterification) . This dual functionality eliminates two or more synthetic steps per library member compared to mono-functional building blocks such as 4-(Boc-amino)pyridine or sodium 2-(pyridin-2-yl)acetate . The compound's 3 rotatable bonds and defined H-bond donor/acceptor count (2/4) facilitate predictable SAR exploration around both vectors simultaneously. The 4-amino-2-acetate regiochemical arrangement is specifically validated for constructing lactam-containing diaminoalkanes and factor Xa inhibitor derivatives . Procurement recommendation: order 1–5 g scale for library production, utilizing multi-vendor competitive pricing .

Metal-Coordination Chemistry and Fragment-Based Screening with Defined N,O-Donor Geometry

The target compound's 4-Boc-amino and 2-acetate substitution establishes a 1,3-N,O-donor arrangement on the pyridine ring , creating a defined bite angle for metal coordination that differs fundamentally from 6-amino-2-acetate (adjacent, 1,2-arrangement) or alpha-carbon amino variants . This geometry is particularly relevant for designing metalloenzyme inhibitors, MRI contrast agent building blocks, and catalytic metal-organic frameworks. The Boc group serves as both a steric modulator and a latent amine that can be revealed post-metal complexation for further functionalization. Procurement recommendation: order 100–250 mg for initial coordination screens; the compound's room-temperature storage and ≥95% purity specification support reproducible stoichiometric complexation studies.

Process Chemistry Scale-Up Feasibility Assessment Using Multi-Gram Procurement Options

For process R&D teams evaluating the scalability of synthetic routes incorporating this building block, the commercial availability across seven scale points (100 mg through 10 g) from Fujifilm Wako/Enamine enables systematic assessment of reaction performance as a function of scale without committing to custom synthesis. The compound's defined hazard profile (GHS07 Warning: H302-H315-H319-H335) and room-temperature storage condition simplify process safety assessments and storage logistics. The unique MDL identifier (MFCD28348277) facilitates regulatory documentation and cross-referencing in electronic laboratory notebooks (ELNs) and inventory management systems. For kilogram-scale requirements, the established Enamine Ltd. manufacturing relationship provides a direct path to custom scale-up without vendor re-qualification.

Quote Request

Request a Quote for Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.